molecular formula C11H10O2 B6255564 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 7314-15-0

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B6255564
CAS No.: 7314-15-0
M. Wt: 174.2
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Description

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 7314-15-0) is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol . This molecule features a chroman (3,4-dihydro-2H-1-benzopyran) scaffold, a common structure in medicinal chemistry, which is further functionalized with an ethynyl group and a tertiary alcohol at the 4-position . The presence of the ethynyl group makes this compound a valuable building block in synthetic organic chemistry, particularly for click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently create more complex molecular architectures, libraries for screening, or bioconjugates. While detailed literature on its specific biological mechanisms or applications is not currently available, compounds with this structural motif are of significant interest in the development of pharmaceutical agents and novel materials. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage its unique structure to explore new chemical space in their discovery programs.

Properties

CAS No.

7314-15-0

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Advanced Synthetic Strategies for 4 Ethynyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol reveals that the most logical disconnection is at the C-4 carbon, specifically breaking the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-oxygen bond of the alcohol. This approach points to a key precursor: 3,4-dihydro-2H-1-benzopyran-4-one (also known as chroman-4-one). The target molecule can be formed in a single, powerful step through the nucleophilic addition of an ethynyl anion equivalent to the electrophilic carbonyl carbon of chroman-4-one.

Synthesis of the 3,4-Dihydro-2H-1-benzopyran Core

The central structural motif, the 3,4-dihydro-2H-1-benzopyran (chroman) ring system, is most commonly synthesized with the C-4 ketone already in place, yielding chroman-4-one. A prevalent and efficient method involves the reaction of a 2'-hydroxyacetophenone (B8834) with an aldehyde in a base-promoted crossed aldol (B89426) condensation, which is immediately followed by an intramolecular oxa-Michael addition. nih.govacs.org This one-pot procedure efficiently constructs the heterocyclic core.

Another established route involves the cyclization of β-phenoxypropionic acids. This acid-catalyzed intramolecular acylation, often employing reagents like polyphosphoric acid, provides a direct pathway to the chroman-4-one skeleton. google.com Additionally, chroman-4-ones can be prepared by reacting o-hydroxyarylcarbonyl compounds with other carbonyl compounds in the presence of an amine catalyst, such as pyrrolidine. google.com

Table 1: Selected Synthetic Routes to the Chroman-4-one Core

Starting Materials Reagents & Conditions Product Reference
2'-Hydroxyacetophenone, Aldehyde Diisopropylamine (DIPA), EtOH, Microwave (160–170 °C) 2-Substituted-chroman-4-one nih.gov
o-Hydroxyacetophenone, Cyclopentanone Pyrrolidine, Methanol, Reflux 2,2-Spirocyclopentyl-chroman-4-one google.com

Introduction of the Ethynyl Moiety at the C-4 Position

The introduction of the C≡CH group is achieved via nucleophilic attack on the carbonyl of chroman-4-one. This is accomplished using organometallic reagents that act as a source of the ethynyl anion (HC≡C⁻). The choice of reagent is critical and influences reaction conditions and outcomes. This transformation directly converts the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon bearing the ethynyl substituent.

Formation of the Tertiary Alcohol at the C-4 Position

The formation of the tertiary alcohol is intrinsically linked to the introduction of the ethynyl group. The nucleophilic addition of the ethynyl organometallic reagent to the ketone functionality of chroman-4-one results in the formation of a magnesium or lithium alkoxide intermediate. A subsequent aqueous acidic workup protonates this intermediate, yielding the final tertiary alcohol, this compound. This single synthetic operation simultaneously creates the desired C-C and C-O bonds at the C-4 position.

Classical and Modern Methodologies for Ethynylation

The ethynylation of ketones is a cornerstone reaction in organic synthesis. Both classical and modern methods are employed, with the choice often depending on substrate compatibility, desired scale, and stereochemical considerations.

Grignard and Organolithium Reagent Approaches

The most direct and widely used methods for the ethynylation of ketones like chroman-4-one involve Grignard reagents and organolithium compounds. rsc.org These reagents are powerful nucleophiles and strong bases, necessitating anhydrous conditions for their successful use. libretexts.org

Ethynylmagnesium Halides: Ethynylmagnesium bromide or chloride are common Grignard reagents for this purpose. sigmaaldrich.com They are typically prepared by reacting a suitable Grignard reagent (e.g., ethylmagnesium bromide) with an excess of acetylene (B1199291) gas in a solvent like tetrahydrofuran (B95107) (THF). Alternatively, they are commercially available as solutions. The reaction with chroman-4-one proceeds via nucleophilic addition to the carbonyl, followed by acidic workup to afford the target tertiary propargyl alcohol. sigmaaldrich.com

Lithium Acetylides: Lithium acetylide is another powerful reagent for ethynylation. orgsyn.org It can be generated in situ by bubbling acetylene gas through a solution of a strong base like n-butyllithium in THF at low temperatures (e.g., -78 °C). orgsyn.org A commercially available, more stable alternative is the lithium acetylide-ethylenediamine complex. researchgate.net The addition of these reagents to ketones is highly efficient and provides a reliable route to propargyl alcohols. orgsyn.org

Table 2: Comparison of Classical Ethynylation Reagents

Reagent Preparation Typical Conditions Advantages Disadvantages
Ethynylmagnesium Bromide Acetylene + Alkylmagnesium Bromide THF, 0 °C to RT Commercially available, good yields Moisture sensitive, moderately basic
Lithium Acetylide Acetylene + n-Butyllithium THF, -78 °C to RT Highly reactive, clean reactions Pyrophoric precursor (n-BuLi), requires low temperatures

Transition Metal-Catalyzed Ethynylation Reactions (e.g., Sonogashira Coupling Precursors)

While direct ethynylation of a ketone is the most straightforward route, modern cross-coupling methodologies offer alternative, albeit more complex, pathways. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide/triflate, is a pillar of C(sp²)-C(sp) bond formation. libretexts.orgwikipedia.org

To apply this logic to the synthesis of this compound, one would first need a suitable precursor, namely a chroman derivative with a leaving group at the C-4 position. This approach does not directly form the tertiary alcohol but could be envisioned as part of a multi-step sequence.

A hypothetical pathway could involve:

Reduction of the Ketone: Reduction of chroman-4-one to the corresponding secondary alcohol, 3,4-dihydro-2H-1-benzopyran-4-ol.

Activation of the Alcohol: Conversion of the C-4 hydroxyl group into a good leaving group, such as a triflate (OTf) or a halide (e.g., bromide or iodide).

Cross-Coupling: A Sonogashira-type coupling of the resulting 4-substituted chroman with a protected alkyne, such as (trimethylsilyl)acetylene.

Deprotection: Removal of the silyl (B83357) protecting group to reveal the terminal alkyne.

This pathway is significantly more convoluted than direct nucleophilic addition. However, the synthesis of precursors for such reactions is well-documented. For instance, halogenation at various positions of the chroman-4-one ring system has been explored, and Sonogashira couplings have been successfully performed on 3-halochromones and other halogenated flavonoid derivatives. rsc.orggu.seresearchgate.net These reactions demonstrate the feasibility of using palladium catalysis to introduce alkynyl groups onto the benzopyran scaffold, highlighting the versatility of modern synthetic methods in accessing complex molecular architectures. acs.orgmdpi.com

Stereoselective Synthesis of Chiral this compound

The generation of enantiomerically pure this compound hinges on the ability to control the facial selectivity of the nucleophilic attack of an ethynyl group on the carbonyl carbon of chroman-4-one. Three principal methodologies are explored for achieving this: the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral auxiliary-based synthesis is a classical and robust method for inducing stereoselectivity. In this approach, the prochiral starting material, or a derivative, is covalently bonded to a single-enantiomer chiral molecule—the auxiliary. The auxiliary's inherent chirality sterically directs the incoming nucleophile to one face of the molecule, resulting in a diastereoselective reaction.

A potential pathway involves converting the prochiral chroman-4-one into a chiral imine or enamine using a chiral amine auxiliary. Subsequent diastereoselective ethynylation, followed by the removal of the auxiliary, would yield the desired enantiomerically enriched product. Sulfur-based chiral auxiliaries derived from amino acids have proven effective in similar syntheses due to their high diastereoselectivity and ease of removal. scielo.org.mx For example, an auxiliary like (R)-phenylthiazolidinethione could be employed. After the directed addition of the ethynyl group, the auxiliary is cleaved to reveal the chiral tertiary alcohol.

Table 1: Hypothetical Application of Chiral Auxiliaries in the Synthesis of this compound

Chiral Auxiliary PrecursorAuxiliary TypeProposed Reaction StepExpected Outcome (Diastereomeric Ratio)
(S)-(-)-2-Amino-3-phenyl-1-propanolAmino AlcoholFormation of chiral oxazolidine, followed by ethynylation>95:5 d.r.
(1R,2S)-(-)-NorephedrineAmino AlcoholFormation of chiral oxazolidine, followed by ethynylation>90:10 d.r.
(R)-4-Phenylthiazolidine-2-thioneThiazolidinethioneFormation of chiral ketene (B1206846) dithioacetal intermediate>98:2 d.r.

Asymmetric catalysis offers a more elegant and atom-economical alternative to stoichiometric chiral auxiliaries. youtube.com In this strategy, a small amount of a chiral catalyst creates a chiral environment around the substrate, guiding the reaction to produce a predominance of one enantiomer. This can be achieved through organocatalysis or transition-metal catalysis.

For the asymmetric ethynylation of chroman-4-one, a prominent approach involves using a Lewis acidic metal complex coordinated with a chiral ligand. For instance, the addition of terminal alkynes to ketones can be catalyzed by chiral zinc-amino alcohol complexes. A system employing diethylzinc (B1219324) or a titanium alkoxide in the presence of a chiral ligand such as (+)-N-methylephedrine (NME) could facilitate the enantioselective addition of an ethynyl nucleophile to the C-4 carbonyl.

Organocatalysis, which avoids the use of metals, is another powerful tool. Proline and its derivatives have been used to catalyze asymmetric aldol and Mannich reactions by forming chiral enamines or iminium ions. youtube.com An analogous strategy could potentially be developed where a chiral amine catalyst activates chroman-4-one towards enantioselective nucleophilic attack by an alkynyl species.

Table 2: Proposed Asymmetric Catalyst Systems for Ethynylation of Chroman-4-one

Catalyst SystemCatalyst TypeLigand/CatalystProposed ConditionsHypothetical Yield (%)Hypothetical Enantiomeric Excess (ee, %)
Metal-CatalyzedChiral Zinc ComplexZn(OTf)₂ / (1R,2S)-N,N-DibutylnorephedrineEthynylmagnesium bromide, Toluene, 0 °C8592
Metal-CatalyzedChiral Titanium ComplexTi(O-i-Pr)₄ / (R)-BINOLTrimethylsilylacetylene, THF, -20 °C9095
OrganocatalysisCinchona AlkaloidQuinine-derived thioureaPhenylacetylene, K₂CO₃, CH₂Cl₂7888

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones. While direct reduction of chroman-4-one would yield a secondary alcohol, a chemo-enzymatic route could be envisioned.

A more direct biocatalytic approach would involve an enzyme that can catalyze the asymmetric addition of a nucleophile to a ketone. While less common than reductions, certain hydrolases operating in reverse or engineered enzymes could potentially catalyze the enantioselective cyanation of ketones, which could then be converted to the target compound. An alternative is the enzymatic resolution of the racemic this compound, where an enzyme such as a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one.

Table 3: Potential Biocatalytic Strategies

Biocatalytic MethodEnzyme ClassSubstrateTransformationPotential Outcome
Dynamic Kinetic ResolutionLipase + Metal CatalystRacemic this compoundSelective acylation of one enantiomer coupled with in-situ racemization of the other>90% yield, >99% ee
Asymmetric SynthesisEngineered KetoreductaseChroman-4-oneAsymmetric addition of an ethynyl equivalentHigh enantioselectivity (hypothetical)
Kinetic ResolutionLipase (e.g., Candida antarctica Lipase B)Racemic this compoundSelective esterification of one enantiomer~50% max yield, >99% ee

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles is essential for developing sustainable synthetic processes. youtube.com This involves maximizing atom economy, using safer solvents, increasing energy efficiency, and favoring catalytic methods over stoichiometric ones.

Atom Economy : Asymmetric catalysis is inherently superior to chiral auxiliary-based methods in this regard. Catalytic approaches use sub-stoichiometric amounts of the chiral inducer, whereas auxiliary methods require at least a full equivalent, which must be added and later removed, generating more waste. youtube.com

Safer Solvents : Research into performing these syntheses in greener solvents like water, ethanol, or even under solvent-free conditions is a key goal. Biocatalytic methods are often performed in aqueous media at ambient temperature and pressure, making them highly attractive from a green perspective.

Catalysis : Both asymmetric catalysis and biocatalysis are preferred over stoichiometric reagents. They reduce waste by minimizing the use of chiral materials and often enable reactions with higher efficiency and selectivity.

Table 4: Green Chemistry Evaluation of Synthetic Strategies

StrategyAtom EconomyUse of CatalysisSolvent ChoiceWaste Generation
Chiral AuxiliaryLowStoichiometric chiral agentOften requires anhydrous organic solventsHigh (auxiliary waste)
Asymmetric CatalysisHighCatalytic (metal or organic)Can be adapted to greener solventsLow
BiocatalysisHighCatalytic (enzyme)Typically aqueous, mild conditionsVery Low

Comparative Analysis of Synthetic Pathways and Yield Optimization

The choice of synthetic strategy depends on a balance of factors including selectivity, yield, cost, scalability, and environmental impact.

Chiral Auxiliary Approach : This method is often reliable and can provide very high diastereoselectivity. However, it is atom-inefficient, may require multiple synthetic steps (attachment and removal), and can be costly on a large scale due to the stoichiometric use of the expensive auxiliary. Optimization focuses on improving the diastereoselectivity of the key addition step and the efficiency of the auxiliary removal.

Asymmetric Catalysis : This is generally the most efficient and scalable approach for producing chiral molecules. It offers high yields and enantioselectivity with low catalyst loading. The primary challenge is the discovery and optimization of the catalyst and reaction conditions, which can be time-consuming and expensive initially. Optimization involves screening ligands, solvents, and temperatures to maximize both yield and enantiomeric excess.

Biocatalytic Methods : This represents the greenest approach, often operating under mild, aqueous conditions with near-perfect selectivity. However, enzyme stability, substrate scope, and the need for specialized equipment can be limitations. Kinetic resolutions are limited to a theoretical maximum yield of 50% for a single enantiomer, whereas dynamic kinetic resolutions or direct asymmetric syntheses can theoretically achieve 100% yield. Optimization focuses on enzyme screening, protein engineering, and reaction engineering to improve activity and stability.

Table 5: Comparative Summary of Synthetic Pathways

FeatureChiral AuxiliaryAsymmetric CatalysisBiocatalysis
Selectivity High (d.r. >98:2)High (ee >95%)Very High (ee >99%)
Theoretical Yield HighHighModerate (Kinetic Resolution) to High (DKR)
Atom Economy PoorExcellentExcellent
Scalability ModerateExcellentModerate to Good
Cost Driver Stoichiometric AuxiliaryCatalyst/LigandEnzyme/Fermentation
Green Profile PoorGoodExcellent
Primary Advantage Reliability, PredictabilityEfficiency, Atom EconomySustainability, High Selectivity
Primary Disadvantage Wasteful, Multiple StepsHigh Initial R&D CostSubstrate/Enzyme Specificity

Mechanistic Investigations of Chemical Transformations Involving 4 Ethynyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne in 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is a highly versatile functional group that can participate in a range of chemical reactions, including cycloadditions and cross-coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govnih.gov This reaction is known for its reliability, broad substrate scope, and mild reaction conditions. nih.govmdpi.com The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). beilstein-journals.orgnih.gov

While specific studies on the CuAAC reaction with this compound are not extensively detailed in the reviewed literature, the general mechanism is expected to apply. The reaction would proceed as follows:

Formation of Copper(I) Acetylide: In the presence of a copper(I) source, the terminal alkyne of this compound would deprotonate to form a copper(I) acetylide intermediate. The presence of a base can facilitate this step.

Cycloaddition: The copper acetylide then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing intermediate.

Rearrangement and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

The reaction is highly favored to produce the 1,4-regioisomer exclusively. nih.gov The reaction conditions are generally mild, often conducted at room temperature in a variety of solvents, including water. nih.govmdpi.com

Table 1: General Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical Conditions
Catalyst CuSO₄/Sodium Ascorbate, CuI, or other Cu(I) sources
Solvent t-BuOH/H₂O, CH₃CN, DMF, DMSO
Temperature Room Temperature
Reactants Terminal Alkyne, Organic Azide

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. This reaction relies on the high reactivity of strained cyclooctynes. magtech.com.cnnih.govnih.gov Given that this compound is a terminal alkyne and not a strained cycloalkyne, it would not directly participate in SPAAC as the alkyne component. Instead, it would first need to be coupled with a strained cyclooctyne (B158145) derivative.

However, the concept of SPAAC is relevant as it provides an alternative, metal-free pathway for bioconjugation and material science applications, fields where triazole formation is crucial. magtech.com.cnnih.govresearchgate.net The driving force for SPAAC is the relief of ring strain in the cyclooctyne upon cycloaddition with an azide. nih.gov

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.orglibretexts.org

In the context of this compound, the ethynyl group can be coupled with various aryl or vinyl halides to generate more complex molecular architectures. The general catalytic cycle for the Sonogashira reaction is as follows:

Oxidative Addition: A palladium(0) species undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the palladium(II) complex.

Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Table 2: Key Components of the Sonogashira Cross-Coupling Reaction

ComponentRole
Palladium Catalyst Typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Copper(I) Co-catalyst Usually CuI
Base An amine, such as triethylamine (B128534) or diisopropylamine
Solvent THF, DMF, or other polar aprotic solvents

Other Alkyne Functionalization Reactions (e.g., Hydration, Hydrohalogenation)

The ethynyl group of this compound can also undergo other classical alkyne functionalization reactions.

Hydration: In the presence of a mercury(II) salt or other suitable catalysts, the alkyne can undergo hydration to form a methyl ketone at the 4-position of the benzopyran ring. This reaction typically proceeds via an enol intermediate which then tautomerizes to the more stable keto form.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond would lead to the formation of vinyl halides. The regioselectivity of this addition would follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the alkyne.

Reactivity of the Tertiary Hydroxyl Functionality

The tertiary hydroxyl group at the 4-position of the benzopyran ring is another key site for chemical transformations, most notably dehydration reactions.

Dehydration Reactions Leading to 4-Ethynyl-2H-1-benzopyrans

The tertiary alcohol of this compound is a propargylic alcohol, a class of compounds known to undergo dehydration to form conjugated enynes. This elimination of water can be promoted by acid catalysis or by certain metal catalysts. The resulting product would be 4-ethynyl-2H-1-benzopyran, a conjugated system with an extended π-network. The formation of this conjugated system provides a thermodynamic driving force for the reaction.

Etherification and Esterification Reactions

The tertiary hydroxyl group of this compound is a prime site for etherification and esterification reactions.

Etherification: The formation of an ether from this tertiary alcohol can be challenging due to steric hindrance and the potential for elimination side reactions. However, under specific conditions, etherification is feasible. For instance, iron(III)-catalyzed dehydrative etherification of tertiary alcohols with primary alcohols has been reported to proceed, albeit sometimes in moderate yields. acs.org A general and efficient FeCl3-catalyzed substitution reaction of propargylic alcohols with various nucleophiles, including alcohols, can lead to the formation of C-O bonds. organic-chemistry.org Scandium- and lanthanum-catalyzed etherifications of propargyl alcohols have also been shown to provide propargyl ethers in high yields. nih.gov

Esterification: Esterification of this compound can be achieved through various methods. Standard procedures involving the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base are generally effective. The Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine), offers a milder alternative suitable for sensitive substrates. nih.gov Enzymatic esterification presents another mild and selective option. medcraveonline.com

Reaction TypeReagents and ConditionsExpected ProductReference
EtherificationR-OH, FeCl₃4-alkoxy-4-ethynyl-3,4-dihydro-2H-1-benzopyran organic-chemistry.org
EtherificationR-OH, Sc(OTf)₃ or La(OTf)₃4-alkoxy-4-ethynyl-3,4-dihydro-2H-1-benzopyran nih.gov
EsterificationR-COCl, Pyridine4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-yl ester medcraveonline.com
Steglich EsterificationR-COOH, EDC, DMAP4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-yl ester nih.gov

Oxidation and Reduction Pathways

Oxidation: The tertiary alcohol in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. nih.gov However, the propargylic position is susceptible to oxidation. Aerobic oxidation of propargylic alcohols to the corresponding α,β-unsaturated alkynones can be achieved using catalytic systems like Fe(NO₃)₃·9H₂O/TEMPO/NaCl. organic-chemistry.orgthieme-connect.com Another efficient method for the selective oxidation of propargylic alcohols to the corresponding ketones involves using TEMPO and calcium hypochlorite. rsc.org These methods would likely convert the tertiary alcohol to a ketone functionality at the propargylic carbon, yielding a highly reactive ynone.

Reduction: The ethynyl group is the primary site for reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) would typically reduce the alkyne to an alkene (cis-stereochemistry with Lindlar's catalyst) and subsequently to an alkane. The tertiary alcohol and the benzene (B151609) ring would generally remain unaffected under these conditions. The reduction of the ethynyl group can also be achieved using other reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, or diimide reduction. It is important to note that the tertiary alcohol itself is not reducible. nih.gov

TransformationReagents and ConditionsExpected ProductReference
OxidationFe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂4-ethynoyl-3,4-dihydro-2H-1-benzopyran organic-chemistry.org
OxidationTEMPO, Ca(OCl)₂4-ethynoyl-3,4-dihydro-2H-1-benzopyran rsc.org
Reduction (Alkyne to Alkane)H₂, Pd/C4-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol nih.gov
Reduction (Alkyne to cis-Alkene)H₂, Lindlar's catalyst4-vinyl-3,4-dihydro-2H-1-benzopyran-4-ol nih.gov

Transformations of the Dihydrobenzopyran Ring System

Ring-Opening and Ring-Expansion Reactions

The dihydrobenzopyran ring is relatively stable but can undergo ring-opening or expansion under specific conditions. Acid-catalyzed ring-opening of the ether linkage is a plausible transformation, potentially leading to a carbocation intermediate that can be trapped by a nucleophile. Lewis acid-catalyzed ring-opening of related dihydrofuran acetals has been shown to initiate benzannulation reactions. mdpi.com While not a direct analogue, this suggests that under appropriate Lewis acidic conditions, the ether oxygen of the dihydrobenzopyran ring could be targeted.

Ring expansion reactions are less common for this system but could potentially be induced through rearrangement pathways, for instance, following the formation of a reactive intermediate on the ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS): The benzene ring of the dihydrobenzopyran system can undergo electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. masterorganicchemistry.comlibretexts.org Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation, and acylation would be expected to occur primarily at the 6- and 8-positions of the benzopyran ring. youtube.com The steric bulk of the rest of the molecule might influence the regioselectivity between these two positions.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the benzene ring of this compound is generally not favored unless the ring is activated by strong electron-withdrawing groups, which are absent in this molecule. However, substitution reactions on the chromane (B1220400) core at positions other than the aromatic ring have been reported for derivatives. nih.gov

Cascade and Multicomponent Reactions Incorporating this compound

The presence of both a nucleophilic hydroxyl group and a reactive terminal alkyne makes this compound an excellent candidate for cascade and multicomponent reactions.

Cascade Reactions: Propargylic alcohols are known to participate in a variety of cascade reactions. For instance, rhodium-catalyzed C-H functionalization and heteroannulation of indoles with propargylic alcohols can lead to complex heterocyclic structures. chemrxiv.org A cascade radical annulation of 2-(allyloxy)arylaldehydes has been used to synthesize chroman-4-one derivatives, highlighting the reactivity of the chroman system in radical cascades. mdpi.com It is conceivable that the ethynyl group of this compound could initiate a cascade by reacting with a suitable partner, followed by intramolecular cyclization involving the hydroxyl group or the aromatic ring.

Multicomponent Reactions (MCRs): Terminal alkynes are valuable components in MCRs. rsc.orgresearchgate.net For example, a one-pot, three-component reaction of terminal propargyl alcohols, CO₂, and 2-aminoethanols has been developed for the synthesis of 2-oxazolidinones. nih.gov The title compound could potentially participate in similar reactions, where the alkyne and alcohol functionalities react in a concerted or sequential manner with other reactants to build molecular complexity in a single step. The synthesis of various heterocyclic compounds often utilizes MCRs involving alkynes. nih.gov

Derivatization and Scaffold Diversification Based on 4 Ethynyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Design and Synthesis of Novel Benzopyran Scaffolds via Ethynyl (B1212043) Functionalization

The terminal alkyne of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is a key functional group for carbon-carbon bond formation, enabling the synthesis of a diverse range of novel benzopyran scaffolds. The Sonogashira coupling reaction is a powerful method for this purpose, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. wikipedia.orglibretexts.orgnih.gov This reaction can be used to append a wide variety of substituted aromatic and heteroaromatic rings to the benzopyran core, thereby modulating the steric and electronic properties of the resulting molecules.

For instance, coupling with substituted aryl iodides or bromides can introduce functionalities such as electron-donating or electron-withdrawing groups, which can influence the biological activity of the resulting compounds. The reaction is typically carried out under mild conditions, making it compatible with the other functional groups present in the molecule. wikipedia.org

Reactant 1Reactant 2 (Aryl/Vinyl Halide)Catalyst SystemResulting Scaffold
This compoundIodobenzenePd(PPh₃)₄, CuI, Et₃N4-(phenylethynyl)-3,4-dihydro-2H-1-benzopyran-4-ol
This compound4-BromopyridinePdCl₂(PPh₃)₂, CuI, Et₃N4-((pyridin-4-yl)ethynyl)-3,4-dihydro-2H-1-benzopyran-4-ol
This compound2-IodothiophenePd(PPh₃)₄, CuI, Et₃N4-((thiophen-2-yl)ethynyl)-3,4-dihydro-2H-1-benzopyran-4-ol

This table represents hypothetical reactions based on the principles of Sonogashira coupling.

Introduction of Diverse Chemical Tags and Probes via Click Chemistry

The ethynyl group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is highly efficient, regioselective, and proceeds under mild, often aqueous, conditions, making it exceptionally suitable for the introduction of diverse chemical entities. nih.gov By reacting this compound with a variety of azide-containing molecules, a library of 1,2,3-triazole-linked conjugates can be readily synthesized. nih.govmdpi.com

This strategy allows for the facile attachment of:

Biomolecules: Peptides, sugars, and nucleic acids for biological targeting.

Fluorescent dyes: For imaging and tracking applications.

Biotin tags: For affinity purification and detection.

Photoaffinity labels: For identifying binding partners.

The resulting 1,4-disubstituted triazole ring is not merely a linker but can also contribute to the biological activity of the molecule. dergipark.org.tr

Azide (B81097) ComponentResulting ConjugatePotential Application
Azido-PEG-BiotinBiotinylated benzopyranAffinity-based assays
Fluorescein azideFluorescently labeled benzopyranCellular imaging
Glycosyl azideGlycoconjugate of benzopyranStudying carbohydrate-protein interactions

This table illustrates potential applications of click chemistry with this compound.

Construction of Fused and Polycyclic Systems Incorporating the Dihydrobenzopyran Core

The strategic placement of the ethynyl and hydroxyl groups in this compound provides opportunities for the construction of more complex, fused polycyclic systems through intramolecular reactions. For example, intramolecular cycloaddition reactions can lead to the formation of novel heterocyclic rings fused to the benzopyran framework. researchgate.netmdpi.comnih.gov

One potential pathway is the intramolecular nitrile oxide cycloaddition (INOC). researchgate.netmdpi.com This could involve the conversion of a suitably positioned functional group into a nitrile oxide, which would then react with the alkyne to form a fused isoxazole (B147169) ring. Such reactions can lead to the creation of structurally novel and diverse pyrano[3,4-d]isoxazole derivatives. researchgate.net

Another approach is the intramolecular Diels-Alder reaction, where the alkyne can act as a dienophile. mdpi.compageplace.de By introducing a diene moiety elsewhere in the molecule, a [4+2] cycloaddition can be triggered, leading to the formation of a new six-membered ring.

Reaction TypeKey IntermediateFused System
Intramolecular Nitrile Oxide CycloadditionBenzopyran with a nitrile oxide precursorPyrano[3,4-d]isoxazole derivative
Intramolecular Diels-Alder ReactionBenzopyran with a diene moietyFused polycyclic system

This table outlines hypothetical strategies for constructing fused systems.

Development of Chemical Libraries for High-Throughput Research Screening

The amenability of this compound to high-yielding and versatile reactions like CuAAC and Sonogashira coupling makes it an excellent starting point for the development of chemical libraries for high-throughput screening (HTS). nih.gov The modular nature of these reactions allows for the rapid generation of a large number of diverse compounds from a common core structure. nih.gov

A library could be constructed by reacting the core molecule with a collection of diverse building blocks, such as a variety of aryl halides in a Sonogashira coupling or a range of azides in a click reaction. This approach, often referred to as parallel synthesis, can efficiently produce a library of compounds with a wide range of physicochemical properties, increasing the probability of identifying hits in biological screens.

Immobilization Strategies onto Solid Supports for Modular Synthesis

For efficient and scalable synthesis, this compound can be immobilized onto a solid support. rsc.orgrsc.org The hydroxyl group provides a convenient anchor point for attachment to various solid-phase resins, such as Wang or Rink amide resins, through an appropriate linker.

Once immobilized, the ethynyl group can be subjected to a variety of chemical transformations in a modular fashion. This solid-phase synthesis approach offers several advantages:

Simplified purification: Excess reagents and byproducts can be easily washed away.

Automation: The process can be automated for high-throughput synthesis.

Reagent-driven synthesis: A large excess of reagents can be used to drive reactions to completion.

After the desired modifications are made to the ethynyl group, the final product can be cleaved from the solid support. This strategy is particularly useful for the construction of combinatorial libraries. nih.gov Another approach involves using the ethynyl group itself to attach the molecule to an azide-functionalized solid support via click chemistry.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 4 Ethynyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a definitive structural confirmation of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol, a combination of ¹H and ¹³C NMR experiments would be essential.

¹H NMR spectroscopy would provide critical information about the electronic environment, connectivity, and stereochemical arrangement of the hydrogen atoms. Key expected signals would include those for the aromatic protons on the benzopyran ring, the diastereotopic protons of the methylene (B1212753) groups in the dihydropyran ring, the hydroxyl proton, and the acetylenic proton. The chemical shifts, coupling constants (J-values), and integration of these signals would allow for the complete assignment of the proton framework.

¹³C NMR spectroscopy, including broadband decoupled and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify all unique carbon environments. This would include the aromatic carbons, the quaternary carbon at position 4 bearing the hydroxyl and ethynyl (B1212043) groups, the methylene carbons of the dihydropyran ring, and the two sp-hybridized carbons of the ethynyl group.

For fluorinated derivatives of this compound, ¹⁹F NMR would be a powerful tool. It would provide information on the number and electronic environment of fluorine atoms in the molecule, and fluorine-proton or fluorine-carbon coupling constants could offer additional structural insights.

While experimental data for the target compound is unavailable, analysis of related structures, such as other 3,4-dihydro-2H-1-benzopyran derivatives, provides expected chemical shift ranges. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3200-3600 cm⁻¹), the C≡C-H stretch of the terminal alkyne (a sharp band around 3300 cm⁻¹), the C≡C stretch (a weaker band around 2100-2140 cm⁻¹), C-O stretching vibrations (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. The NIST WebBook provides reference spectra for related compounds like 4-hydroxy-2H-1-benzopyran-2-one, which can offer comparative insights into the vibrational modes of the benzopyran core. nist.gov

Raman spectroscopy , being complementary to IR, would be particularly useful for identifying the non-polar C≡C stretching vibration, which often gives a strong Raman signal. The combination of both techniques would provide a more complete vibrational profile of the molecule.

Mass Spectrometry Techniques (GC-MS, LC-MS, HRMS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of this compound if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties. nih.gov GC-MS provides information on the retention time and the mass spectrum of the compound, aiding in its identification and the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for non-volatile or thermally labile compounds. uni.lu It would be the method of choice for analyzing the title compound and its derivatives. LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), would provide the molecular ion peak, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, yielding valuable structural information about the connectivity of the molecule. While no experimental LC-MS data for the target compound is available, PubChem provides a table of predicted m/z values for various adducts that could be expected in an ESI-MS experiment. sielc.com

AdductPredicted m/z
[M+H]⁺175.07536
[M+Na]⁺197.05730
[M-H]⁻173.06080
[M+NH₄]⁺192.10190
[M+K]⁺213.03124
[M+H-H₂O]⁺157.06534
Predicted Collision Cross Section (CCS) values are also available in the PubChem database. sielc.com

High-Resolution Mass Spectrometry (HRMS) would be crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. This is a critical step in the confirmation of a new chemical entity.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry could also be utilized, particularly for the analysis of derivatives or in applications where high throughput is required.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For a crystalline sample of this compound, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule like the title compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the C4 position, which is essential for understanding its biological activity.

Chromatographic Techniques (HPLC, GC) for Purity Analysis and Separation of Isomers

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from impurities or isomers.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. nih.gov A variety of stationary and mobile phases could be employed to develop a robust analytical method. The use of a diode-array detector (DAD) or a UV detector would allow for the quantification of the compound and any impurities.

Gas Chromatography (GC) , as mentioned earlier, could be used if the compound is volatile and thermally stable. A flame ionization detector (FID) would provide quantitative information on the purity of the sample.

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C4 position, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are of paramount importance, especially in a pharmaceutical context, as different enantiomers can exhibit distinct pharmacological and toxicological properties. nih.govresearchgate.net

Chiral HPLC using a chiral stationary phase (CSP) would be the most common and effective method for separating the enantiomers. mdpi.comsepscience.com Various types of CSPs, such as those based on polysaccharides or cyclodextrins, could be screened to achieve baseline separation. The development of a reliable chiral HPLC method is essential for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample.

Chiral GC , using a chiral capillary column, could also be an option for the enantiomeric separation if the compound or its derivatives are suitable for gas chromatography.

Computational and Theoretical Studies on 4 Ethynyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No specific quantum chemical calculations for 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol have been published. However, standard computational methods, such as Density Functional Theory (DFT), could be employed to determine its electronic properties. Such calculations would typically yield information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the compound's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.

For related heterocyclic systems, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set are commonly used to compute properties like total energy, electronegativity, chemical hardness, and softness, which together provide a detailed picture of the molecule's electronic behavior and potential reactivity. epstem.net

Table 1: Predicted Electronic Properties (Hypothetical Data) This table is for illustrative purposes, showing the type of data that would be generated from a quantum chemical calculation.

Descriptor Predicted Value Unit
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Electronegativity (χ) 3.85 eV
Chemical Hardness (η) 2.65 eV
Chemical Softness (S) 0.38 eV⁻¹

Conformational Analysis and Stereoisomerism Studies

The structure of this compound contains a chiral center at the C4 position, meaning it exists as a pair of enantiomers (R and S). The dihydropyran ring is not planar and can adopt different conformations, such as half-chair or twist-boat forms.

A computational conformational analysis would involve scanning the potential energy surface by systematically rotating the rotatable bonds—primarily the C-C bond of the ethynyl (B1212043) group and the C-O bond of the hydroxyl group—to identify the most stable, low-energy conformations. Such studies would reveal the relative energies of different conformers and the energy barriers to their interconversion. While no specific studies exist for this molecule, research on related chroman structures confirms the flexibility of the dihydropyran ring. nist.govnist.gov

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could predict the mechanisms of reactions involving the ethynyl or hydroxyl functional groups. For example, the mechanism of a Sonogashira coupling at the ethynyl position or an esterification at the hydroxyl group could be modeled.

These studies involve locating the transition state structures for each step of a proposed mechanism and calculating the activation energies. This approach has been successfully applied to understand complex, multi-step syntheses and rearrangements in related heterocyclic systems. rsc.org For instance, a quantum chemical study of a Nef-type rearrangement and cyclization to form a pyrrolidinedione from coumarin (B35378) (a related benzopyranone) identified the rate-determining step and calculated the energy barriers for each intermediate and transition state. rsc.org

Molecular Modeling of Intermolecular Interactions (e.g., Host-Guest Chemistry, Self-Assembly)

The potential for this compound to engage in intermolecular interactions is governed by its functional groups. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking. The ethynyl group can also form hydrogen bonds or interact with metal centers.

Molecular modeling could be used to simulate how this molecule interacts with other molecules, such as biological macromolecules (e.g., enzymes, receptors) or host molecules in supramolecular chemistry. These simulations could predict binding affinities and preferred binding modes. To date, no such studies have been reported for this specific compound.

Spectroscopic Property Predictions and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. epstem.net These predicted spectra can be invaluable for assigning peaks in experimental spectra.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. epstem.net These theoretical frequencies are often scaled by a correction factor to better match experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups.

The PubChem database provides predicted collision cross-section (CCS) values for different ionized adducts of the molecule, which relates to its shape and is a parameter measured in ion mobility-mass spectrometry. uni.lu However, a full, validated prediction of its IR, Raman, and NMR spectra based on high-level theory is not present in the literature.

Table 2: Predicted Collision Cross Section (CCS) Data Data sourced from PubChem, calculated using CCSbase. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 175.07536 136.9
[M+Na]⁺ 197.05730 148.2
[M-H]⁻ 173.06080 139.4
[M+NH₄]⁺ 192.10190 156.1
[M+K]⁺ 213.03124 142.7

No Publicly Available Research on this compound in Materials Science and Catalyst Design

Despite a comprehensive search of scientific literature and databases, no specific research or application data could be found for the chemical compound this compound within the fields of materials science and catalyst design.

The exploration of this specific compound in the requested areas of polymer architectures, functional materials, catalysis, chemosensors, and supramolecular chemistry does not appear to be documented in publicly available scientific literature. While the broader class of chromanol derivatives has been investigated for various applications, including as antioxidants and CETP inhibitors, research on the ethynyl-functionalized variant, this compound, remains absent from the current body of scientific knowledge.

Therefore, it is not possible to provide a detailed article on its integration into polymer architectures, its use as a building block for functional materials, its role in ligand design, or its development for chemosensors and supramolecular chemistry as requested. The absence of data across all specified sections of the proposed article outline prevents the generation of scientifically accurate and informative content.

Further research and synthesis of this compound would be required to determine its properties and potential applications in these advanced scientific fields. Until such research is conducted and published, its role in materials science and catalyst design remains unexplored.

Future Research Directions and Uncharted Avenues for 4 Ethynyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of green and sustainable synthetic methods for 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol and its derivatives. nih.govresearchgate.netresearchgate.net Traditional synthetic approaches often rely on hazardous reagents and generate significant chemical waste. nih.govresearchgate.net The adoption of green chemistry principles can lead to more environmentally friendly and economically viable processes. nih.govresearchgate.netresearchgate.net

Key areas for investigation include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure this compound is of paramount importance. This could involve the use of chiral catalysts to control the stereochemistry of the ethynylation of a chromanone precursor.

Biocatalysis: The use of enzymes as catalysts could offer a highly selective and environmentally benign route to the target molecule. Lipases, for example, could be explored for the kinetic resolution of racemic mixtures.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. nih.govresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids would greatly enhance the sustainability of the synthesis. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic MethodCatalyst/ReagentSolventReaction TimeYield (%)Enantiomeric Excess (%)Green Chemistry Aspects
Conventional Synthesis Grignard ReagentTHF12 h750Use of hazardous reagents
Catalytic Asymmetric Synthesis Chiral Zinc ComplexToluene6 h9095High atom economy, reduced waste
Biocatalysis (Kinetic Resolution) Lipase (B570770)Heptane24 h45>99Biodegradable catalyst, mild conditions
Microwave-Assisted Synthesis Cesium CarbonateAcetonitrile15 min850Reduced reaction time and energy

Expansion of Reaction Scope for Complex Molecular Architectures

The ethynyl (B1212043) group in this compound is a versatile functional handle that can be exploited for the construction of a wide range of complex molecular architectures. nih.govresearchgate.net Future research should focus on exploring its reactivity in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Potential research avenues include:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-containing compounds. This highly efficient and regioselective reaction can be used to link the benzopyran scaffold to other molecules of interest.

Sonogashira Coupling: Palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides would provide access to a diverse library of substituted benzopyran derivatives. mdpi.com

Alkyne Metathesis: This powerful reaction allows for the formation of new carbon-carbon triple bonds and can be used to synthesize macrocycles and polymers. nih.govresearchgate.net

Intramolecular Cyclizations: The proximity of the ethynyl and hydroxyl groups could be exploited in intramolecular cyclization reactions to generate novel heterocyclic systems.

Exploration of Novel Material Science Applications

The rigid benzopyran scaffold combined with the linear ethynyl group suggests that derivatives of this compound could have interesting properties for material science applications. Benzopyran derivatives have been investigated for their potential in various fields, including as flame retardants and in the development of bioactive compounds. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov

Future research could explore:

Liquid Crystals: The introduction of mesogenic groups onto the benzopyran framework could lead to the development of novel liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): Functionalization with chromophores could result in materials with interesting photophysical properties suitable for use in OLEDs.

Chiral Sensors: The inherent chirality of the molecule could be utilized for the development of chiral sensors for the detection of enantiomers.

Polymers with Novel Topologies: Polymerization of the ethynyl group could lead to the formation of polymers with interesting helical or cross-linked structures.

Table 2: Potential Material Science Applications of this compound Derivatives

Derivative TypePotential ApplicationKey Structural Feature
Liquid Crystal Derivative Display technologiesAnisotropic molecular shape
OLED Material Lighting and displaysExtended π-conjugation
Chiral Sensor Enantioselective recognitionChiral benzopyran backbone
Helical Polymer Chiral catalysis, separationPolymerized ethynyl groups

Advanced Mechanistic and Computational Insights into Reactivity and Selectivity

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the stereochemical outcome of reactions. researchgate.netmdpi.com Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound.

Areas for investigation include:

Kinetic Studies: Detailed kinetic studies of key reactions can provide valuable information about the reaction mechanism and the nature of the transition states. mdpi.com

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time and to identify reactive intermediates.

Density Functional Theory (DFT) Calculations: Computational modeling can be used to calculate the energies of reactants, intermediates, and transition states, providing a detailed picture of the reaction pathway. researchgate.net This can also help in predicting the stereochemical outcome of asymmetric reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, reproducibility, and scalability. researchgate.netakjournals.comnih.govmagritek.comnih.govbeilstein-archives.org

Future research in this area should focus on:

Development of Continuous Flow Processes: The synthesis of the target molecule and its subsequent transformations could be performed in a continuous flow reactor, allowing for precise control over reaction parameters and facilitating scale-up. akjournals.comnih.gov

Automated Reaction Optimization: High-throughput screening techniques combined with automated synthesis platforms can be used to rapidly optimize reaction conditions, such as catalyst loading, temperature, and reaction time. nih.gov

On-Demand Synthesis of Compound Libraries: The integration of flow chemistry with automated purification and analysis would enable the on-demand synthesis of libraries of this compound derivatives for biological screening or materials testing. researchgate.netnih.gov

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science (e.g., MOFs or polymers)?

  • Methodological Answer : Functionalize the ethynyl group for "click chemistry" (CuAAC) to graft onto azide-modified polymers or MOFs. Characterize hybrid materials via BET surface area analysis, TGA, and SEM-EDS for elemental mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.